![molecular formula C6H3BrN2O2 B2767666 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide CAS No. 41153-83-7](/img/structure/B2767666.png)

6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

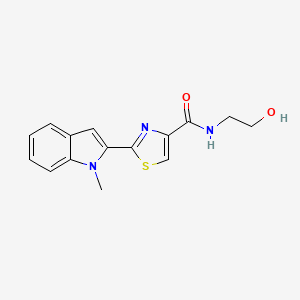

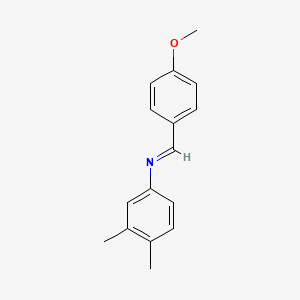

6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide is a chemical compound with the molecular formula C6H3BrN2O2 . It belongs to the class of heterocyclic aromatic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of this compound involves a stirred solution of potassium hydroxide in ethanol at 47°C treated portion-wise with 4-bromo-2-nitroaniline . The solution is then heated at 65°C for 2 hours . Oxadiazoles are typically synthesized from vicinal bisoximes through dehydrative cyclization at temperatures greater than 100 °C .Molecular Structure Analysis

The this compound molecule contains a total of 14 atoms. There are 3 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Bromine atom . The structure of oxadiazoles contains high-energy N-O, C=N bonds, which can effectively improve the energy density and oxygen balance of the compound .Chemical Reactions Analysis

Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Scientific Research Applications

Crystal Structure and Polymorphism

Research has elucidated the polymorphic nature and pseudosymmetry of related oxadiazole compounds. For instance, studies on 5-Iodobenzofurazan 1-oxide have revealed its occurrence in two polymorphic forms, showcasing distinct intermolecular interactions and the presence of disorder in its structure. This insight into structural properties and polymorphism is critical for understanding the physicochemical behavior of oxadiazole derivatives, including 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide (Britton, Noland, & Clark, 2008).

Oxidizing Agent Applications

Benziodazole oxides, closely related to the oxadiazole family, have been synthesized and shown to act as selective oxidizing agents. They are utilized for the oxidation of primary alcohols to aldehydes and sulfides to sulfoxides, illustrating the potential utility of oxadiazole derivatives in organic synthesis and chemical transformations (Zhdankin, Smart, Zhao, & Kiprof, 2000).

Bioisosteric Applications in Medicinal Chemistry

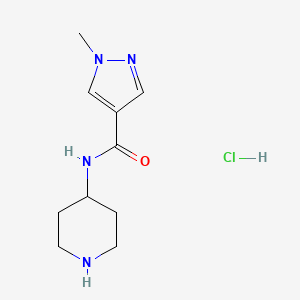

Oxadiazoles are widely recognized for their bioisosteric properties, often replacing ester and amide functionalities in drug molecules. This has made them frequent motifs in medicinal chemistry, where the differences in lipophilicity, metabolic stability, and aqueous solubility between isomers have significant implications for drug design and development (Boström, Hogner, Llinàs, Wellner, & Plowright, 2012).

Synthetic Routes and NO-Generating Properties

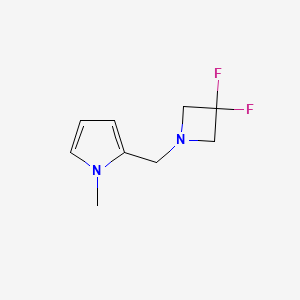

Novel synthetic routes for oxadiazole derivatives have been explored, providing access to a broad spectrum of compounds under mild conditions. Some derivatives have been investigated for their ability to generate nitric oxide (NO) and NO-related species, presenting potential applications in medicinal chemistry and therapeutic agent design (Sako, Oda, Ohara, Hirota, & Maki, 1998).

Herbicidal Activity

Research into N-oxide derivatives of oxadiazoles has revealed moderate to good herbicidal pre-emergence activity against various plant species. This demonstrates the potential of oxadiazole derivatives, including this compound, in agricultural applications as herbicides (Cerecetto, Dias, Di Maio, González, Pacce, Saenz, Seoane, Suescun, Mombrú, Fernández, Lema, & Villalba, 2000).

Mechanism of Action

While specific information on the mechanism of action of 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide is not available, oxadiazoles in general are known to possess a wide range of biological activities, including anticancer . They have been utilized in drug design, with more emphasis now placed on molecules for drug designing .

Future Directions

Oxadiazoles, including 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research may focus on exploring these applications further, particularly in the field of medicinal chemistry .

properties

IUPAC Name |

5-bromo-3-oxido-2,1,3-benzoxadiazol-3-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O2/c7-4-1-2-5-6(3-4)9(10)11-8-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIKAFHUTPGNTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NO[N+](=C2C=C1Br)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile](/img/structure/B2767585.png)

![N-(4-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2767590.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2767597.png)

![2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane](/img/structure/B2767598.png)

![1-[4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2767599.png)

![3-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2767601.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2767606.png)